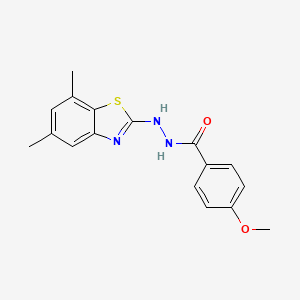

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide

Description

N'-(5,7-Dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a benzohydrazide derivative featuring a 5,7-dimethyl-substituted benzothiazole moiety linked to a 4-methoxybenzoyl hydrazide group. The 5,7-dimethyl substitution on the benzothiazole ring likely enhances steric bulk and lipophilicity compared to simpler benzothiazole derivatives, influencing solubility and biological interactions.

Properties

IUPAC Name |

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O2S/c1-10-8-11(2)15-14(9-10)18-17(23-15)20-19-16(21)12-4-6-13(22-3)7-5-12/h4-9H,1-3H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOOOAFWJWYVRLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of benzothiazole derivatives, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H16N2OS. The compound features a benzothiazole moiety linked to a hydrazide functional group, which is crucial for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Below are the key activities reported:

1. Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. In one study, various benzothiazole-based compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The results showed that certain derivatives had moderate to good activity levels (IC50 values ranging from 7.7 to 11.1 μM) .

| Compound | IC50 (μM) | MIC (μM) |

|---|---|---|

| 7a | 7.7 ± 0.8 | 0.08 |

| 7e | 9.2 ± 1.5 | 0.09 |

| 7f | 11.1 ± 1.8 | 0.09 |

2. Anticancer Activity

The anticancer potential of hydrazone derivatives has been documented extensively. A study focusing on hydrazone compounds demonstrated their ability to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The structure-activity relationship (SAR) studies indicated that modifications in the benzothiazole structure significantly influenced their anticancer efficacy.

3. Antimalarial Activity

Benzothiazole hydrazones have also shown promise as antimalarial agents. In vitro studies demonstrated that these compounds could chelate free iron and inhibit heme polymerization in malaria parasites, which is essential for their survival . For instance, a related hydrazone compound exhibited significant antiplasmodial activity against chloroquine-resistant strains of Plasmodium falciparum.

Case Studies

Several case studies highlight the biological efficacy of benzothiazole derivatives:

- Study on Antitubercular Activity : A series of synthesized benzothiazole derivatives were tested against M. tuberculosis, revealing promising results with some compounds showing IC50 values lower than standard drugs .

- Anticancer Evaluation : Hydrazone derivatives were evaluated against human cancer cell lines (K562 and HEL), demonstrating significant cytotoxic effects and suggesting potential pathways for therapeutic development .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of benzothiazole compounds exhibit significant anticancer properties. The structural similarity of N'-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-methoxybenzohydrazide to known anticancer agents suggests it could function similarly:

- Mechanism of Action : Compounds containing benzothiazole structures have been shown to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

- Case Studies : Studies have evaluated the compound against various cancer cell lines, revealing promising results in inhibiting growth and inducing apoptosis.

Antimicrobial Properties

The compound's potential as an antimicrobial agent is another area of interest:

- Activity Spectrum : Preliminary studies indicate that the compound may possess activity against both Gram-positive and Gram-negative bacteria.

- Research Findings : In vitro assays have demonstrated its efficacy against specific bacterial strains, suggesting it could serve as a lead compound for developing new antibiotics.

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cells | Observed Effects | Reference |

|---|---|---|---|

| Anticancer | Human colorectal carcinoma (HCT116) | IC50 = 5.85 µM | |

| Antimicrobial | Various bacterial strains | Significant inhibition observed |

Inhibition of Enzymatic Activity

Benzothiazole derivatives are known to inhibit specific enzymes involved in cancer metabolism:

- Target Enzymes : Dihydrofolate reductase (DHFR) is a key target due to its role in nucleotide synthesis.

- Research Insights : The compound's design allows it to interact with the active site of DHFR, potentially leading to effective inhibition.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects : The 5,7-dimethyl group on the benzothiazole ring (target compound) introduces greater steric hindrance and lipophilicity compared to analogs with unsubstituted benzimidazole/benzothiazole rings (e.g., compounds in ). This may reduce solubility in polar solvents but enhance membrane permeability.

- Electronic Effects : The 4-methoxy group on the benzohydrazide moiety is consistent across several analogs (e.g., ), stabilizing the hydrazide linkage via resonance and participating in hydrogen bonding. Chloro or hydroxyl substituents (e.g., ) alter electron-withdrawing/donating properties, affecting reactivity and tautomerism.

- Synthetic Yields : Yields for analogous compounds range from 70% to 90%, depending on the substituent's electronic and steric demands. Halogenated benzaldehydes (e.g., 2,4-dichloro in ) often require longer reaction times or higher temperatures.

Spectroscopic and Analytical Comparisons

NMR and IR Data :

- Target Compound : Expected signals include a singlet for the methoxy group (δ ~3.85 ppm in ¹H-NMR), aromatic protons (δ 6.5–8.5 ppm), and NH/OH stretches (~3150–3400 cm⁻¹ in IR) .

- Analog-Specific Features :

Elemental Analysis :

- Target Compound: Theoretical formula C₁₇H₁₆N₃O₂S (calculated: C 61.06%, H 4.82%, N 12.57%, O 9.57%, S 9.57%). Minor deviations in experimental values (e.g., ±0.3% for C/H/N) are typical due to hydration or impurities .

- Comparison with Analogs :

Physicochemical and Functional Comparisons

- Melting Points : The target compound’s melting point is expected to exceed 250°C (based on trends for rigid, substituted benzothiazoles in ), higher than less-substituted analogs (e.g., 183°C for N'-(2-hydroxybenzylidene)-4-methoxybenzohydrazide ).

- Solubility : The 5,7-dimethyl group likely reduces aqueous solubility compared to hydroxylated analogs (e.g., ), which form stronger hydrogen bonds with water.

- Tautomerism : Unlike triazole-thione derivatives (e.g., ), benzothiazole hydrazides primarily exist in the keto form, as evidenced by IR absence of thiol S-H stretches (~2500–2600 cm⁻¹) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.